Copper(II) tetrafluoroborate hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXFBIARQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578182 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72259-10-0 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Copper(II) tetrafluoroborate hexahydrate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure of Copper(II) Tetrafluoroborate Hexahydrate, ₂

Executive Summary

This compound, with the chemical formula ₂, is a blue crystalline solid that serves as a valuable precursor in coordination chemistry and a catalyst in organic synthesis.[1][2] A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel materials, and elucidating the fundamental principles of copper(II) coordination. This guide provides a comprehensive analysis of the compound's crystal structure, grounded in single-crystal X-ray diffraction data. We will explore the synthesis of high-quality crystals, the detailed methodology of structural determination, and an in-depth examination of the coordination geometry, Jahn-Teller distortion, and the intricate hydrogen-bonding network that defines the supramolecular architecture. This document is intended for researchers, chemists, and material scientists who require a detailed structural and procedural understanding of this important inorganic salt.

Introduction: The Significance of a Hydrated Copper Salt

In the fields of catalysis and drug development, the precise arrangement of atoms in a molecule dictates its function. Copper(II) complexes are of particular interest due to their diverse coordination geometries, redox activity, and Lewis acidity. This compound is not merely a reagent; it is a model system for studying the behavior of aquated metal ions.[2] Its crystal lattice provides a classic example of a hexaaquacopper(II) cation, [Cu(H₂O)₆]²⁺, where the electronic configuration of the d⁹ Cu(II) ion leads to a predictable and electronically driven structural distortion known as the Jahn-Teller effect.

The analysis of this structure offers insights into:

-

Coordination Chemistry: The nature of the interaction between the copper(II) center and its six water ligands.

-

Supramolecular Chemistry: The role of the non-coordinating tetrafluoroborate anions and the extensive hydrogen-bonding network in stabilizing the crystal packing.[3]

-

Solid-State Dynamics: The potential for temperature-dependent phase transitions, as suggested by the near-orthogonal geometry of its monoclinic cell.[4]

This guide synthesizes crystallographic data to provide a self-validating protocol and a detailed structural narrative.

Synthesis and Crystal Growth: From Precursor to Diffraction-Quality Crystal

The acquisition of a high-quality crystal structure begins with the synthesis of single crystals suitable for X-ray diffraction. The primary method for preparing this compound involves a straightforward acid-base reaction.[3]

Causality in Synthesis Design

The choice of precursor is critical. Basic copper(II) carbonate (Cu₂(OH)₂CO₃) is often preferred over copper(II) oxide (CuO) or hydroxide (Cu(OH)₂) because its reaction with tetrafluoroboric acid (HBF₄) produces carbon dioxide gas.[3] The visible effervescence provides a clear indication of the reaction's progress and endpoint. The key to obtaining large, well-defined single crystals lies in controlling the rate of crystallization. Rapid evaporation of the solvent leads to polycrystalline powder, whereas slow evaporation allows for the ordered deposition of ions onto a growing lattice, minimizing defects.

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: To a 48% aqueous solution of tetrafluoroboric acid (HBF₄) in a beaker with a magnetic stirrer, slowly add small portions of basic copper(II) carbonate. The slow addition is crucial to control the effervescence and prevent the reaction mixture from foaming over.

-

Reaction Completion: Continue adding the copper precursor until no more CO₂ evolution is observed, indicating that the acid has been fully neutralized. A small amount of unreacted solid should remain to ensure the final solution is not acidic.

-

Filtration: Gently heat the resulting deep blue solution to ensure all the salt is dissolved, and then filter it while warm to remove any unreacted precursor and other solid impurities.

-

Crystallization: Transfer the clear blue filtrate to a clean crystallizing dish. Cover the dish with perforated paraffin film to allow for slow evaporation of the water at room temperature.

-

Crystal Harvesting: Over several days to weeks, blue, well-formed prismatic crystals will appear. Once the crystals have reached a suitable size (approx. 0.1-0.3 mm), they should be carefully harvested from the mother liquor. The compound is known to be deliquescent, meaning it can absorb moisture from the air and dissolve, so handling should be swift.[4][5]

Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of ₂.

Physicochemical Properties

A summary of the key identifiers and physical properties of this compound is provided below.

| Property | Value |

| Appearance | Blue crystalline solid[1] |

| Chemical Formula | B₂CuF₈H₁₂O₆[6] |

| Molecular Weight | 345.25 g/mol [6] |

| CAS Number | 72259-10-0[1][6] |

| Solubility | Soluble in water[5] |

| Key Characteristic | Deliquescent[4][5] |

Experimental Determination of Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a periodic lattice.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Selection: A high-quality single crystal, free of visible cracks or defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and facilitate flash-cooling.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer and flash-cooled to a low temperature (e.g., 90, 150, or 270 K) in a stream of nitrogen gas.[4] This low temperature minimizes thermal vibrations of the atoms, resulting in a more precise measurement of diffraction intensities. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the heavier atoms (Cu, B, F, O) are determined using direct methods. Subsequent refinement using full-matrix least-squares methods allows for the precise location of all atoms, including hydrogens, and the determination of their anisotropic displacement parameters.

Workflow for Single-Crystal X-ray Diffraction

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

In-Depth Analysis of the Crystal Structure

The crystal structure of this compound reveals a salt composed of discrete [Cu(H₂O)₆]²⁺ cations and BF₄⁻ anions.[4] The structure is isotypical with that of copper(II) perchlorate hexahydrate.[4]

The [Cu(H₂O)₆]²⁺ Cation: A Jahn-Teller Distorted Octahedron

The central copper(II) ion is coordinated by six water molecules in a distorted octahedral geometry.[4] This distortion is a direct consequence of the d⁹ electronic configuration of Cu(II) in an octahedral field, as predicted by the Jahn-Teller theorem. The theorem states that any non-linear molecule in a degenerate electronic state will be unstable and will undergo a distortion to remove the degeneracy and lower its overall energy. For octahedral Cu(II), this typically manifests as an axial elongation, where two trans-axial Cu-O bonds are significantly longer than the four equatorial Cu-O bonds.

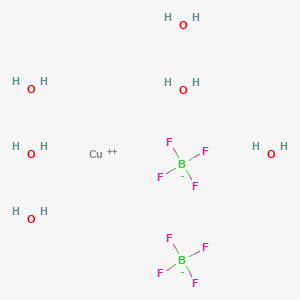

Diagram of the [Cu(H₂O)₆]²⁺ Cation

Caption: Coordination of the [Cu(H₂O)₆]²⁺ ion showing Jahn-Teller distortion.

Supramolecular Assembly and Hydrogen Bonding

The crystal lattice is held together by an extensive and intricate network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming strong O-H···F hydrogen bonds with the fluorine atoms of the tetrafluoroborate anions. This network creates a robust three-dimensional architecture that dictates the overall crystal packing and contributes significantly to the stability of the compound in the solid state.

Crystallographic Data Summary

The unit cell parameters for ₂ have been determined at multiple temperatures.[4] The structure is monoclinic, with a β angle very close to 90°, which suggests a potential for a phase transition to an orthorhombic system at lower temperatures.[4]

| Parameter | Data at 150 K (Representative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.60 |

| b (Å) | 9.85 |

| c (Å) | 15.01 |

| β (°) | 90.5 |

| Volume (ų) | 1123 |

| Z | 4 |

| (Note: Specific values are representative and should be sourced from the primary crystallographic literature for precise calculations.) |

Spectroscopic and Thermal Corroboration

While SC-XRD provides the definitive structure, other analytical techniques offer complementary data.

-

Vibrational Spectroscopy (Raman/FTIR): The spectra of ₂ show characteristic bands for the vibrations of the [Cu(H₂O)₆]²⁺ cation and the BF₄⁻ anion.[3][4] These spectra can confirm the presence of these ionic species and provide information on the strength of the hydrogen bonds.

-

Thermal Analysis (TGA): Thermogravimetric analysis can be used to study the thermal stability of the hydrate.[7] Heating the compound leads to the sequential loss of water molecules, and the temperature at which this occurs provides insight into the strength of the Cu-O coordination bonds.

Applications and Future Directions

Copper(II) tetrafluoroborate is a versatile reagent in synthetic chemistry.

-

Lewis Acid Catalysis: It is employed as a catalyst in various organic reactions, such as Diels-Alder reactions and cyclopropanations.[2]

-

Precursor for Coordination Polymers: It serves as a starting material for the synthesis of new metal-organic frameworks (MOFs) and coordination complexes, where the weakly coordinating tetrafluoroborate anion can be easily displaced by other ligands.[3]

Future research could focus on experimentally verifying the predicted monoclinic-to-orthorhombic phase transition at low temperatures and exploring the catalytic activity of this complex in novel transformations.

Conclusion

The crystal structure of this compound, ₂, is a textbook example of the interplay between coordination chemistry, electronic effects, and supramolecular forces. The Jahn-Teller distorted octahedral [Cu(H₂O)₆]²⁺ cation and its stabilization within the lattice by a network of hydrogen bonds with BF₄⁻ anions provide a clear and detailed picture at the atomic level. The protocols and analyses presented in this guide offer a robust framework for researchers working with this compound, enabling a deeper understanding of its properties and a more informed application in scientific discovery.

References

-

Vakulka, A., & Goreshnik, E. (2024). This compound: Preparation, Structure and Raman Spectrum. Journal of Chemical Crystallography, 54, 157–162. [Link]

-

Wikipedia. (n.d.). Copper(II) tetrafluoroborate. [Link]

-

ChemBK. (2024). This compound Cu(BF4)2.6(H2O). [Link]

-

PubChem. (n.d.). Copper(2+) tetrafluoroborate--water (1/2/6). [Link]

-

MDPI. (2021). Spectroscopic Insight into Tetrahedrally Distorted Square Planar Copper(II) Complex: XRD/HSA, Physicochemical, DFT, and Thermal Investigations. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. This compound | 72259-10-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Copper(2+) tetrafluoroborate--water (1/2/6) | B2CuF8H12O6 | CID 15774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II) Tetrafluoroborate Hexahydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O), a compound of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies. The guide emphasizes the causality behind experimental choices and provides a framework for the self-validating application of the described protocols.

Introduction: The Versatility of Copper(II) Tetrafluoroborate

Copper(II) tetrafluoroborate is a versatile reagent that serves as a valuable source of copper(II) ions and a Lewis acid catalyst in a multitude of organic transformations. Its hydrated form, specifically the hexahydrate, ₂, is a stable, crystalline solid that is readily soluble in water and moderately soluble in polar organic solvents. The compound's utility spans from facilitating Diels-Alder reactions and cyclopropanations to acting as a precursor in the synthesis of novel coordination complexes and metal-organic frameworks.

The central copper(II) ion in the hexahydrate is coordinated by six water molecules, forming the hexaaquacopper(II) cation, [Cu(H₂O)₆]²⁺. This complex cation exhibits a characteristic distorted octahedral geometry due to the Jahn-Teller effect, a crucial concept for understanding its reactivity and spectroscopic properties. The tetrafluoroborate anions (BF₄⁻) are weakly coordinating, which often makes the copper(II) center more accessible for catalytic processes.

This guide will first detail a reliable and reproducible method for the synthesis of Cu(BF₄)₂·6H₂O from readily available starting materials. Subsequently, a comprehensive characterization of the synthesized compound using a suite of analytical techniques will be presented, providing researchers with the necessary tools to verify the identity, purity, and structural integrity of their product.

Synthesis of this compound

The synthesis of Cu(BF₄)₂·6H₂O is predicated on the straightforward acid-base reaction between a copper(II) source and tetrafluoroboric acid. The choice of the copper source is critical for ensuring a clean reaction with a high yield. While copper(II) oxide or hydroxide can be used, basic copper(II) carbonate (Cu₂(OH)₂CO₃) is often preferred due to its high reactivity and the benign nature of the byproducts (carbon dioxide and water).

Causality Behind Experimental Choices

-

Choice of Copper Source: Basic copper(II) carbonate is an excellent choice as it readily reacts with the acid, and the evolution of CO₂ gas provides a visual indicator of the reaction's progress. Its basic nature ensures the complete neutralization of the strong tetrafluoroboric acid.

-

Stoichiometry: A slight excess of the copper carbonate is often used to ensure that all the tetrafluoroboric acid has reacted. This is crucial as any residual strong acid can interfere with the crystallization process and the stability of the final product. The unreacted solid copper carbonate can be easily removed by filtration.

-

Solvent: Water is the solvent of choice due to the high solubility of the product and the starting acid.

-

Crystallization: Slow evaporation of the solvent is the preferred method for obtaining well-formed, high-purity crystals. The solubility of Cu(BF₄)₂·6H₂O decreases as the solution becomes more concentrated, leading to crystallization.

Experimental Protocol: Synthesis from Copper(II) Carbonate

This protocol details the synthesis of Cu(BF₄)₂·6H₂O from basic copper(II) carbonate and a commercially available aqueous solution of tetrafluoroboric acid (HBF₄).

Materials:

-

Basic Copper(II) Carbonate (Cu₂(OH)₂CO₃)

-

Tetrafluoroboric Acid (HBF₄, 48-50 wt. % in H₂O)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Heating Plate (optional, for gentle warming)

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Crystallizing Dish

-

Desiccator

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, carefully measure a specific volume of tetrafluoroboric acid solution into a beaker equipped with a magnetic stir bar.

-

Addition of Copper Carbonate: Slowly and in small portions, add basic copper(II) carbonate to the stirring HBF₄ solution. Effervescence (release of CO₂ gas) will be observed. Continue adding the copper carbonate until the effervescence ceases and a small amount of unreacted solid remains, indicating the complete neutralization of the acid.

-

Reaction Completion and Filtration: Gently warm the solution (if necessary) to ensure the reaction goes to completion. Allow the solution to cool to room temperature. Filter the resulting deep blue solution to remove any unreacted copper carbonate and other solid impurities.

-

Crystallization: Transfer the clear blue filtrate to a clean crystallizing dish. Cover the dish with a perforated watch glass or paraffin film to allow for slow evaporation of the water at room temperature.

-

Isolation and Drying of Crystals: After several days, blue, well-formed crystals of Cu(BF₄)₂·6H₂O will have formed. Carefully decant the mother liquor. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. Dry the crystals by placing them in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of Cu(BF₄)₂·6H₂O.

Characterization of this compound

Thorough characterization is essential to confirm the synthesis of the desired product and to assess its purity. The following techniques are routinely employed.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. For Cu(BF₄)₂·6H₂O, this technique provides unequivocal proof of the formation of the hexaaquacopper(II) complex and the presence of tetrafluoroborate counter-ions.

Expected Results and Interpretation:

The crystal structure of Cu(BF₄)₂·6H₂O reveals a monoclinic crystal system. The central copper(II) ion is octahedrally coordinated to six water molecules, forming the [Cu(H₂O)₆]²⁺ cation. A key feature of this cation is its distorted octahedral geometry, a direct consequence of the Jahn-Teller effect, which arises from the d⁹ electronic configuration of Cu(II) in an octahedral ligand field. This distortion typically results in two longer axial Cu-O bonds and four shorter equatorial Cu-O bonds. The tetrafluoroborate anions are not directly coordinated to the copper center but are situated in the crystal lattice, participating in hydrogen bonding with the coordinated water molecules.

Table 1: Representative Crystallographic Data for Cu(BF₄)₂·6H₂O

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 9.75 |

| c (Å) | 8.25 |

| β (°) | 105.5 |

| Volume (ų) | 570 |

| Z | 2 |

| Cu-O (equatorial) Å | ~1.96 |

| Cu-O (axial) Å | ~2.38 |

Note: The exact crystallographic parameters may vary slightly depending on the specific conditions of crystal growth and data collection.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Cu(BF₄)₂·6H₂O, the IR spectrum is dominated by the vibrational modes of the coordinated water molecules and the tetrafluoroborate anion.

Expected Results and Interpretation:

-

O-H Vibrations: A broad and strong absorption band is expected in the region of 3000-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the coordinated water molecules. The broadness of this peak is due to extensive hydrogen bonding within the crystal lattice.

-

H-O-H Bending: A bending vibration for the coordinated water molecules is typically observed around 1600-1630 cm⁻¹.

-

B-F Vibrations: The tetrafluoroborate anion (BF₄⁻) has a characteristic strong and broad absorption band in the 1000-1100 cm⁻¹ region due to the B-F stretching vibrations.[1]

-

Cu-O Vibrations: The vibrations corresponding to the Cu-O bonds of the hexaaquacopper(II) cation are expected to appear in the far-infrared region, typically below 500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper(II) ion. The color of the compound is a direct result of these transitions.

Expected Results and Interpretation:

An aqueous solution of Cu(BF₄)₂·6H₂O will exhibit a broad absorption band in the visible region, with a maximum absorption (λ_max) typically around 800 nm.[2] This absorption corresponds to the d-d electronic transition of the [Cu(H₂O)₆]²⁺ ion. The broadness of the peak is a result of the Jahn-Teller distortion, which removes the degeneracy of the e_g orbitals.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound and the processes of dehydration and decomposition.

Expected Results and Interpretation:

Upon heating, Cu(BF₄)₂·6H₂O will undergo a multi-step decomposition.

-

Dehydration: The TGA curve will show a significant mass loss corresponding to the removal of the six water molecules of hydration. This process may occur in one or multiple steps, and the DSC curve will show corresponding endothermic peaks.

-

Decomposition: At higher temperatures, the anhydrous copper(II) tetrafluoroborate will decompose.[3] The decomposition products can include copper(II) fluoride (CuF₂) and boron trifluoride (BF₃) gas. The TGA will show a further mass loss, and the DSC will indicate the thermal nature of this decomposition.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of Cu(BF₄)₂·6H₂O.

Safety Considerations

This compound is a corrosive and harmful substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Tetrafluoroboric acid is highly corrosive and toxic; handle with extreme care.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By understanding the chemical principles behind the synthetic protocol and the expected outcomes of the analytical techniques, researchers can confidently prepare and validate this important chemical compound. The methodologies and data presented herein serve as a valuable resource for scientists engaged in synthetic chemistry, catalysis, and materials science, enabling the reliable application of Cu(BF₄)₂·6H₂O in their research endeavors.

References

-

Vakulka, A., & Goreshnik, E. (2024). This compound: Preparation, Structure and Raman Spectrum. Journal of Chemical Crystallography, 54, 157–162. ([Link])

-

PubChem. (n.d.). Copper(2+) tetrafluoroborate--water (1/2/6). Retrieved from [Link]

-

ChemBK. (2024). This compound Cu(BF4)2.6(H2O). Retrieved from [Link]

-

Wikipedia. (n.d.). Copper(II) tetrafluoroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic FTIR peaks of metal complexes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). uv visible light absorption spectrum of copper complexes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 3. chembk.com [chembk.com]

Solubility of Copper(II) tetrafluoroborate hexahydrate in common organic solvents

An In-depth Technical Guide to the Solubility of Copper(II) Tetrafluoroborate Hexahydrate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (Cu(BF₄)₂·6H₂O) in common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, presents qualitative solubility data, and offers detailed, field-proven experimental protocols for quantitative determination. The guide emphasizes the critical role of the solvent in the coordination chemistry of the copper(II) ion and provides essential safety and handling information to ensure laboratory best practices.

Introduction: The Versatile Role of this compound

Copper(II) tetrafluoroborate, typically encountered as the hexahydrate, ₂, is a blue, crystalline, and hygroscopic solid.[1][2] It is widely utilized in organic synthesis as a versatile Lewis acid catalyst for a variety of transformations, including Diels-Alder reactions and cyclopropanations.[1][3] Its utility is derived from the combination of a catalytically active copper(II) center and weakly coordinating tetrafluoroborate anions, which often allows for facile substrate binding.[1][3]

While extensively used, a comprehensive understanding of its solubility in organic solvents is often underdeveloped in standard literature, which primarily notes its high solubility in water.[2][4][5][6][7][8][9][10] However, for its application in organic synthesis, its behavior in non-aqueous media is of paramount importance. The choice of solvent not only dictates the solubility but can profoundly influence reaction pathways, product distribution, and catalytic efficiency by altering the coordination sphere of the copper ion.[1] This guide aims to bridge this knowledge gap by providing both theoretical insights and practical methodologies for assessing and understanding the solubility of this important reagent.

Theoretical Framework for Solubility

The dissolution of an ionic salt like this compound is governed by a thermodynamic balance between the lattice energy of the crystal and the solvation energy of the ions.

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice into its constituent gaseous ions. For Cu(BF₄)₂·6H₂O, this involves overcoming the electrostatic attractions between the [Cu(H₂O)₆]²⁺ cations and the BF₄⁻ anions.

-

Solvation Energy: This is the energy released when the gaseous ions are solvated by the solvent molecules. The nature of this interaction is critical in organic solvents.

The dissolution process can be visualized as a multi-step equilibrium. The solvent molecules must first displace the coordinated water molecules (ligand exchange) to solvate the Cu²⁺ ion, and also solvate the BF₄⁻ anions.

Caption: Dissolution and ligand exchange process for Cu(BF₄)₂·6H₂O.

The extent of solubility is influenced by several solvent properties:

-

Polarity and Dielectric Constant: Polar solvents are generally better at solvating ions by stabilizing the separated positive and negative charges.

-

Donor Number (DN): A measure of the Lewis basicity of a solvent, or its ability to donate an electron pair. Solvents with a high donor number, such as dimethyl sulfoxide (DMSO) and acetonitrile (MeCN), can effectively coordinate to the Lewis acidic Cu²⁺ center, promoting dissolution.

-

Hydrogen Bonding: Protic solvents like alcohols can hydrogen bond with the tetrafluoroborate anion and potentially with the coordinated water molecules, aiding solvation.

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is scarce in the literature, experimental reports from various synthetic applications provide a qualitative understanding of solubility.

| Solvent Class | Solvent | Qualitative Solubility | Rationale & Observations |

| Protic Solvents | Methanol, Ethanol | Soluble / Partially Soluble | Reactions are commonly performed in alcohols, indicating sufficient solubility for catalytic purposes. Polarity and hydrogen bonding facilitate dissolution.[1] |

| Aprotic Polar | Acetonitrile (MeCN) | Soluble | Frequently used as a solvent for reactions, suggesting good solubility. MeCN is a good ligand for Cu(II) and can form adducts.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO has a high donor number and is known to form strong complexes with Cu(II), suggesting it would be a good solvent. | |

| Acetone | Partially Soluble | Used as a solvent in some procedures, indicating at least moderate solubility.[11] | |

| Ethyl Acetate | Sparingly Soluble | Reactions have been conducted in ethyl acetate, though the salt may be present as a suspension.[1] | |

| Ethers | Diethyl Ether (Et₂O) | Poorly Soluble / Insoluble | Described as "not completely soluble".[1] Ethers are weak Lewis bases and less polar, providing poor solvation for the ionic components. |

| Tetrahydrofuran (THF) | Sparingly Soluble | THF is a slightly better coordinating solvent than diethyl ether, but solubility is still expected to be limited. | |

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble / Insoluble | While the related Cu(I) complex shows solubility, the more ionic Cu(II) hexahydrate salt is expected to have limited solubility in this low-polarity solvent.[12] |

| Hydrocarbons | Toluene, Hexane | Insoluble | These nonpolar solvents lack the ability to solvate the ionic components effectively. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, a standardized experimental determination of solubility is essential. The Isothermal Shake-Flask Method , adapted from OECD Guideline 105, is a robust and widely accepted technique.[13] This is followed by a quantitative analysis, for which a gravimetric method is detailed below due to its accessibility.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility via the shake-flask and gravimetric method.

Step-by-Step Gravimetric Protocol

This protocol is designed to determine the mass of solute dissolved in a given mass of solvent.

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials or flasks with airtight seals

-

Centrifuge and centrifuge tubes (or syringe filters, 0.22 µm, compatible with the solvent)

-

Pipettes

-

Pre-weighed glass evaporating dishes or beakers

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess of this compound to a known volume of the chosen organic solvent in a sealable glass flask. "Excess" means undissolved solid should be clearly visible. b. Seal the flask tightly to prevent solvent evaporation. c. Place the flask in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.[11]

-

Separation of Saturated Solution: a. After equilibration, remove the flask and allow the undissolved solid to settle. b. To ensure complete removal of solid particles, centrifuge a portion of the supernatant. Alternatively, filter the solution through a syringe filter that is chemically resistant to the solvent. This step is critical to avoid overestimation of solubility.

-

Gravimetric Analysis: a. Take a pre-weighed (to ± 0.1 mg) evaporating dish (W₁). b. Quickly transfer a precise aliquot (e.g., 5-10 mL) of the clear, saturated supernatant into the dish. c. Immediately weigh the dish containing the solution (W₂). The mass of the saturated solution is W₂ - W₁. d. Carefully evaporate the solvent in a fume hood. For low-boiling solvents, this can be done at room temperature with a stream of nitrogen. For higher-boiling solvents, gentle heating in an oven may be required. Ensure the temperature is low enough to prevent decomposition of the salt. e. Once the solvent is fully evaporated, place the dish in an oven (e.g., 60-70°C, under vacuum if possible) and dry to a constant weight. f. Cool the dish in a desiccator and weigh it (W₃). The mass of the dissolved solute is W₃ - W₁.

-

Calculation of Solubility: a. Mass of dissolved solute (m_solute): W₃ - W₁ b. Mass of solvent (m_solvent): (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃ c. Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant.

-

Reproducibility: The experiment should be repeated at least three times to ensure the results are reproducible and to calculate an average and standard deviation.

-

Constant Weight: Drying of the residue must be continued until two consecutive weighings are identical, ensuring all solvent has been removed.

Alternative Method: UV-Vis Spectrophotometry

For solvents in which the copper(II) ion exhibits a clear absorbance spectrum (typically a broad peak in the 600-800 nm range), UV-Vis spectrophotometry can be a rapid and sensitive alternative.[14]

-

Prepare a Calibration Curve: Create a series of standard solutions of known, dilute concentrations of Cu(BF₄)₂·6H₂O in the solvent of interest. Measure the absorbance of each at the wavelength of maximum absorbance (λ_max) and plot absorbance vs. concentration.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric protocol.

-

Analysis: Take a small, precise aliquot of the clear saturated solution and dilute it quantitatively with the solvent to bring its concentration into the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate Solubility: Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate precautions.[1][5]

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[1][12][15][16][17]

-

Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][17]

-

Target Organ Effects: May cause respiratory irritation.[1]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[1][17]

-

Avoid creating dust.[3] Do not breathe dust or vapors.[16][17]

-

Keep the container tightly closed when not in use. The compound is hygroscopic.[2]

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations. Do not discharge into sewers or waterways.[1]

-

Waste should be treated as hazardous chemical waste. Contact a licensed professional waste disposal service.[17]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of solvent polarity, coordinating ability, and the inherent properties of the salt. While it exhibits good solubility in coordinating polar solvents like acetonitrile, its solubility is limited in less polar media such as ethers and hydrocarbons. For any application in organic synthesis, it is imperative for researchers to move beyond qualitative descriptors and perform quantitative solubility measurements. The shake-flask protocol detailed in this guide provides a reliable and reproducible method for obtaining this critical data, enabling more precise control over reaction conditions and ultimately leading to more robust and successful chemical transformations.

References

-

ChemDotes. (2024, March 26). Cu(acetonitrile)4 tetrafluoroborate (15418-29-8) - Copper Complexes. Retrieved from [Link]

-

PubChem. Copper(2+) tetrafluoroborate--water (1/2/6). Retrieved from [Link]

-

Wikipedia. Copper(II) tetrafluoroborate. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound Cu(BF4)2.6(H2O). Retrieved from [Link]

- Mamyrbekova, A.K., et al. (2015). Kinetics and Mechanism of Cathodic Processes at Electrolysis of Cu(NO3)2·3H2O Solutions in Dimethyl Sulfoxide. Asian Journal of Chemistry.

-

Product Stewardship Summary. (2019, February). Copper tetrafluoroborate solution 50%. Retrieved from [Link]

-

Oakwood Products. (2022, January 15). Safety Data Sheet - this compound. Retrieved from [Link]

-

Angene Chemical. (2024, September 2). Safety Data Sheet - Copper(II) tetrafluoroborate xhydrate. Retrieved from [Link]

- Chaurasiya, P., et al. (2013). Determination of Trace Amount Of Copper (Cu) Using Uv-Vis Spectrophotometric Method.

-

Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

Seven Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Science Buddies. Saturated Solutions: Measuring Solubility. Retrieved from [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Water Solubility. Retrieved from [Link]

- Adeeba Qureshi, et al. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Fountainhead Press. Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

-

ResearchGate. (2020). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Pharmatutor. Determination of Solubility by Gravimetric Method. Retrieved from [Link]

- Periolatto, M., et al. (2021). Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. Journal of Physics: Conference Series.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sciencebuddies.org [sciencebuddies.org]

- 5. echemi.com [echemi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. education.com [education.com]

- 8. filab.fr [filab.fr]

- 9. honeywell-pmt.com [honeywell-pmt.com]

- 10. pure.au.dk [pure.au.dk]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. cetjournal.it [cetjournal.it]

- 15. Copper(2+) tetrafluoroborate--water (1/2/6) | B2CuF8H12O6 | CID 15774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. americanelements.com [americanelements.com]

- 17. angenechemical.com [angenechemical.com]

Thermal decomposition behavior of Cu(BF4)2·6H2O

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Copper(II) Tetrafluoroborate Hexahydrate (Cu(BF₄)₂·6H₂O)

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of this compound (Cu(BF₄)₂·6H₂O). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the complex, multi-stage degradation process of this energetic material. By integrating principles from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), we present a causal framework for understanding the dehydration and decomposition pathways. This guide emphasizes not only the procedural aspects of thermal analysis but also the underlying chemical principles and safety considerations essential for handling fluorinated compounds and their hazardous decomposition products.

Introduction: The Scientific Imperative

Copper(II) tetrafluoroborate (Cu(BF₄)₂) is a versatile Lewis acid catalyst used in a variety of organic synthesis reactions.[1] The hydrated form, Cu(BF₄)₂·6H₂O, is the common commercial and laboratory reagent. A thorough understanding of its thermal stability and decomposition mechanism is paramount for ensuring safe handling, predicting reactivity under thermal stress, and for the synthesis of novel copper-based materials. The thermal decomposition of hydrated metal salts is a complex process, often involving sequential dehydration steps followed by the decomposition of the anhydrous salt. In the case of tetrafluoroborate salts, this process is further complicated by the potential for hydrolysis of the BF₄⁻ anion, which can lead to the evolution of highly corrosive hydrogen fluoride (HF) gas.[2][3]

This guide provides a detailed protocol for investigating the thermal decomposition of Cu(BF₄)₂·6H₂O and a predictive analysis of its decomposition pathway, drawing on established principles of thermal analysis and analogous metal tetrafluoroborate systems.

The Analytical Cornerstone: Coupled Thermal Analysis

To fully comprehend the thermal decomposition of Cu(BF₄)₂·6H₂O, a multi-faceted analytical approach is required. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a powerful tool for simultaneously measuring changes in mass and heat flow as a function of temperature.

-

Thermogravimetric Analysis (TGA): This technique measures the change in the mass of a sample as it is heated or cooled in a controlled atmosphere.[4] TGA is instrumental in identifying dehydration and decomposition events that involve the loss of volatile products.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This allows for the characterization of endothermic processes (e.g., melting, dehydration) and exothermic processes (e.g., some decompositions, phase transitions).[4]

By coupling these techniques, we can correlate mass loss events with their corresponding energetic changes, providing a more complete picture of the decomposition process.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the logical workflow for the thermal analysis of Cu(BF₄)₂·6H₂O, designed to ensure data integrity and reproducibility.

Caption: Experimental workflow for the thermal analysis of Cu(BF₄)₂·6H₂O.

The Decomposition Pathway: A Multi-Stage Process

Based on the thermal behavior of analogous hydrated metal tetrafluoroborates, such as Cd(BF₄)₂·6H₂O, and other hydrated copper salts, a multi-stage decomposition process for Cu(BF₄)₂·6H₂O is anticipated.[5][6] This process involves initial dehydration followed by the decomposition of the anhydrous or partially hydrated salt.

Stage 1: Dehydration

The initial mass loss is expected to correspond to the release of the six water molecules of hydration. This process may occur in one or multiple steps, reflecting the different binding energies of the water molecules to the copper ion. For many hydrated salts, dehydration is an endothermic process, which would be observed as one or more endothermic peaks in the DSC curve.[6]

-

Reaction: Cu(BF₄)₂·6H₂O(s) → Cu(BF₄)₂(s) + 6H₂O(g)

-

Theoretical Mass Loss: The molecular weight of Cu(BF₄)₂·6H₂O is approximately 345.25 g/mol , and the molecular weight of 6H₂O is 108.12 g/mol .[7][8][9] The theoretical mass loss for the complete dehydration is (108.12 / 345.25) * 100% ≈ 31.3%.

It is plausible that stable intermediate hydrates, such as a trihydrate, may form, leading to distinct steps in the TGA curve.[5]

Stage 2: Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous Cu(BF₄)₂ will decompose at higher temperatures. The decomposition of metal tetrafluoroborates typically yields the corresponding metal fluoride and boron trifluoride (BF₃) gas.[5]

-

Reaction: Cu(BF₄)₂(s) → CuF₂(s) + 2BF₃(g)

However, the presence of water vapor from the initial dehydration can lead to the hydrolysis of the BF₄⁻ anion, especially at elevated temperatures.[2] This hydrolysis reaction produces hydrogen fluoride (HF), a highly corrosive and toxic gas.

-

Hydrolysis Reaction: BF₄⁻(aq) + H₂O(l) ⇌ [BF₃OH]⁻(aq) + HF(aq)

Furthermore, the final solid product could be copper(II) oxide (CuO) if the decomposition is carried out in an oxidizing atmosphere or if residual oxygen is present.[10] Safety data for Cu(BF₄)₂·6H₂O lists hydrogen fluoride, oxides of boron, and copper oxides as hazardous decomposition products.[10]

The following diagram illustrates the proposed decomposition pathway.

Caption: Proposed thermal decomposition pathway of Cu(BF₄)₂·6H₂O.

Quantitative Data Summary

The following table summarizes the expected mass loss for the proposed decomposition steps. The specific temperature ranges are predictive and should be confirmed experimentally.

| Decomposition Stage | Proposed Reaction | Theoretical Mass Loss (%) | Expected Temperature Range (°C) |

| 1. Dehydration | Cu(BF₄)₂·6H₂O → Cu(BF₄)₂ + 6H₂O | 31.3% | 50 - 200 |

| 2. Decomposition | Cu(BF₄)₂ → CuF₂ + 2BF₃ | 39.4% (of anhydrous mass) | > 200 |

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the thermal analysis of Cu(BF₄)₂·6H₂O using a simultaneous TGA/DSC instrument.

4.1. Instrument and Sample Preparation

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for both temperature and mass according to the manufacturer's guidelines. Temperature calibration is typically performed using certified reference materials with known melting points (e.g., indium, zinc). Mass calibration should be verified with standard weights.

-

Sample Preparation: Accurately weigh 5-10 mg of Cu(BF₄)₂·6H₂O into a clean, inert TGA crucible (e.g., alumina). Due to the hygroscopic nature of the salt, minimize its exposure to ambient atmosphere.

4.2. TGA/DSC Analysis

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the experiment to ensure an inert environment.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, temperature, and heat flow throughout the experiment.

4.3. Evolved Gas Analysis (EGA) - Optional

If a coupled TGA-MS or TGA-FTIR system is available, the evolved gases from the decomposition can be analyzed in real-time. This will allow for the definitive identification of gaseous products such as H₂O, BF₃, and HF.

Safety Considerations: A Non-Negotiable Priority

The thermal decomposition of Cu(BF₄)₂·6H₂O can release hazardous and corrosive gases.[10] Adherence to strict safety protocols is mandatory.

-

Ventilation: All thermal analysis experiments must be conducted in a well-ventilated laboratory, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Gas Handling: The exhaust from the TGA instrument should be safely vented to a fume hood or a suitable scrubbing system, especially if the formation of HF and BF₃ is anticipated.

-

Material Handling: Copper(II) tetrafluoroborate is corrosive and can cause burns to the skin, eyes, and mucous membranes.[10] Handle the material with care and avoid inhalation of the powder.

Conclusion: From Data to Insight

The thermal decomposition of this compound is a multi-step process that can be effectively characterized using a combination of TGA and DSC. By carefully controlling experimental parameters and adhering to rigorous safety protocols, researchers can obtain valuable data on the material's thermal stability, dehydration behavior, and decomposition mechanism. The insights gained from such studies are crucial for the safe and effective application of this important chemical reagent in various fields of scientific research and development.

References

- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry.

-

Mikuli, E., et al. (2002). Phase Transition and Thermal Decomposition of ₂. Journal of Thermal Analysis and Calorimetry, 68, 861-868.

- Copper(II)

- Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749.

- Pásztor, Z., et al. (2021). Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction.

- Abe, H., et al. (2014). Hydrolysis of the Room Temperature Ionic Liquid, N,N-Diethyl-N-methyl-N-(2-methoxyethyl)

- Thermogravimetric analysis (TGA) data for the copper (II) complex.

- Luo, W., et al. (2013). Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate. Journal of Thermal Analysis and Calorimetry, 115, 141-147.

- Brown, M. E., & Galwey, A. K. (2002). The thermal decomposition of copper (II) oxalate revisited. Thermochimica Acta, 385(1-2), 1-13.

- Copper(2+)

- Pásztor, Z., et al. (2021).

- SAFETY DATA SHEET - Copper(II)

- copper(ii)

- Copper(II)

- Owczarek, M., et al. (2009). Crystal structure, properties and phase transitions of morpholinium tetrafluoroborate [C₄H₁₀NO][BF₄]. Journal of Molecular Structure, 936(1-3), 135-141.

- Study on thermal decomposition of copper(II) acetate monohydrate in air.

- Dollimore, D., & Lerdkanchanaporn, S. (2000). DSC kinetics of the thermal decomposition of copper(II) oxalate by isoconversional and maximum rate (peak) methods. Thermochimica Acta, 363(1-2), 15-23.

- Thermodynamic Properties of 1-Butyl-3-methylpyridinium Tetrafluoroborate and Its Mixtures with Water and Alkanols.

- Bubenicek, P., et al. (2016). Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS. Molecules, 21(5), 659.

- Al-Ammar, A. S., et al. (2021). Transient Confinement of the Quaternary Tetramethylammonium Tetrafluoroborate Salt in Nylon 6,6 Fibres: Structural Developments for High Performance Properties. Polymers, 13(11), 1799.

- Hydration of tetraethylammonium tetrafluoroborate derived

- Dollimore, D., et al. (1992). Kinetic study on the thermal decomposition of copper(II) oxalate. Journal of the Chemical Society, Faraday Transactions, 88(20), 3059-3063.

- Thermodynamics and dehydration/hydration behaviors of Na-sulfate, -borate, and -bicarbon

- Thermal Dehydration Characteristics of Hydrated Salts: A Critical Review.

- Copper (II)

Sources

- 1. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Copper(2+) tetrafluoroborate--water (1/2/6) | B2CuF8H12O6 | CID 15774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Jahn-Teller Effect in Cu(H₂O)₆₂

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the Jahn-Teller effect as manifested in the hexaaquacopper(II) tetrafluoroborate complex, ₂. It delves into the theoretical underpinnings of this phenomenon, its profound impact on the molecular structure and electronic properties of the complex, and the experimental methodologies employed for its characterization.

The Theoretical Bedrock: Understanding the Jahn-Teller Theorem

The Jahn-Teller theorem is a cornerstone of coordination chemistry, stating that any non-linear molecule in a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.[1][2][3] This spontaneous symmetry breaking has far-reaching consequences in various scientific fields, influencing spectroscopy, stereochemistry, and materials science.[1]

In the context of transition metal chemistry, the Jahn-Teller effect is particularly pronounced in octahedral complexes with specific d-electron configurations.[2] The most notable examples include complexes with d⁹, low-spin d⁷, or high-spin d⁴ configurations, all of which possess doubly degenerate ground states.[1] The d⁹ configuration of the copper(II) ion, as found in [Cu(H₂O)₆]²⁺, provides a classic illustration of this principle.[1][2]

The Electronic Origin in Octahedral Cu(II) Complexes

In an ideal octahedral ligand field, the five d-orbitals of the central metal ion split into two energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dz², dx²-y²).[4][5] For a Cu(II) ion with a d⁹ electron configuration, the t₂g orbitals are completely filled with six electrons, while the eg orbitals contain the remaining three electrons.[5][6] This results in an uneven distribution of electrons in the two degenerate eg orbitals, leading to a doubly degenerate electronic ground state ((t₂g)⁶(eg)³).[2]

This electronic degeneracy is the driving force for the Jahn-Teller distortion.[2] The complex will spontaneously distort to a lower symmetry, which removes the degeneracy of the eg orbitals and results in a more stable, lower-energy electronic configuration.[1][2]

Caption: Orbital splitting in a Cu(II) complex.

The Manifestation in Cu(H₂O)₆₂: A Case Study

The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is a textbook example of a system exhibiting a strong Jahn-Teller effect.[7][8] In the solid state, such as in the tetrafluoroborate salt, this distortion is readily observable.

Structural Distortion: Elongation vs. Compression

The Jahn-Teller theorem predicts the presence of a distortion but not its specific nature.[2] In the case of [Cu(H₂O)₆]²⁺, the distortion typically manifests as a tetragonal elongation, where two axial metal-ligand bonds are longer than the four equatorial bonds.[2][6] This "z-out" distortion lowers the energy of the dz² orbital and raises the energy of the dx²-y² orbital. The single unpaired electron then occupies the lower-energy dz² orbital, resulting in a net stabilization of the complex. Less commonly, a tetragonal compression ("z-in") can occur, where the axial bonds are shortened and the equatorial bonds are lengthened.[2]

For [Cu(H₂O)₆]²⁺, experimental evidence from X-ray diffraction studies on various salts consistently shows an elongated octahedral geometry.[9][10] For instance, in hexaaquacopper(II) bromate and hexafluorosilicate, the equatorial Cu-O bond distances are approximately 1.95-1.96 Å, while the axial Cu-O distances are significantly longer, around 2.27-2.32 Å.[10]

The presence of monodentate and flexible water ligands in [Cu(H₂O)₆]²⁺ allows for this significant distortion, as there are no restrictive chelating ligands.[7] The tetrafluoroborate (BF₄⁻) anion is weakly coordinating and generally does not interfere with the primary coordination sphere of the copper ion, allowing the Jahn-Teller effect to be the dominant factor in determining the geometry.[11]

Caption: Ideal vs. Jahn-Teller distorted octahedron.

Experimental Probing of the Jahn-Teller Effect

Several experimental techniques are crucial for the characterization of the Jahn-Teller distortion in ₂. These methods provide direct and indirect evidence of the structural and electronic consequences of this effect.

Single-Crystal X-ray Diffraction

Principle: Single-crystal X-ray diffraction is the most direct method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths and angles with high precision.

Application to ₂: This technique allows for the direct measurement of the Cu-O bond lengths in the [Cu(H₂O)₆]²⁺ cation. The observation of two distinct sets of Cu-O distances—four shorter equatorial bonds and two longer axial bonds—provides definitive proof of the static Jahn-Teller distortion in the solid state.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of ₂ is selected under a microscope and mounted on a goniometer head. The crystal should be of appropriate size and quality, free from cracks or other defects.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle: EPR spectroscopy is a powerful technique for studying systems with unpaired electrons, such as Cu(II) complexes.[12] It measures the absorption of microwave radiation by the unpaired electron in the presence of a magnetic field. The resulting spectrum is sensitive to the electronic environment of the paramagnetic center.

Application to ₂: The EPR spectrum of a Jahn-Teller distorted Cu(II) complex is typically anisotropic, meaning the g-values (a measure of the magnetic moment of the electron) are different along different molecular axes. For a tetragonally elongated octahedron, one expects to observe two distinct g-values: g∥ (parallel to the elongated axis) and g⊥ (perpendicular to the elongated axis), with g∥ > g⊥. This anisotropy in the g-tensor is a direct consequence of the removal of the eg orbital degeneracy.[12][13] At higher temperatures, dynamic Jahn-Teller effects can lead to an averaging of these g-values, resulting in an isotropic spectrum.[14]

Experimental Protocol: X-band EPR Spectroscopy

-

Sample Preparation: A small amount of powdered ₂ is placed in a quartz EPR tube. For solution studies, the complex is dissolved in a suitable solvent and the solution is frozen to obtain a glass.

-

Data Acquisition: The EPR tube is placed in the resonant cavity of the EPR spectrometer. The sample is typically cooled to a low temperature (e.g., 77 K) to observe the static Jahn-Teller effect. The magnetic field is swept while the sample is irradiated with microwaves of a constant frequency (typically around 9.5 GHz for X-band).

-

Spectral Analysis: The resulting EPR spectrum is analyzed to determine the principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥). These parameters provide detailed information about the electronic ground state and the geometry of the Cu(II) center.

UV-Visible Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

Application to ₂: In an ideal octahedral Cu(II) complex, a single broad absorption band corresponding to the transition from the t₂g to the eg orbitals is expected. However, due to the Jahn-Teller distortion, the eg level splits, leading to the possibility of multiple electronic transitions. This often results in a broadening or splitting of the absorption band in the UV-Vis spectrum, providing indirect evidence of the distortion.[1]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: A solution of ₂ of known concentration is prepared in a suitable solvent (e.g., water).

-

Data Acquisition: The solution is placed in a cuvette, and the absorbance is measured over a range of wavelengths in the UV and visible regions using a spectrophotometer.

-

Spectral Interpretation: The resulting spectrum is analyzed to identify the positions and shapes of the absorption bands. The presence of a broad, asymmetric band is indicative of the Jahn-Teller effect.

The Dynamic Nature of the Jahn-Teller Effect

While the static Jahn-Teller distortion is readily observed in the solid state at low temperatures, at higher temperatures, the system can become dynamic.[14] In the dynamic Jahn-Teller effect, the distortion can rapidly interconvert between the three equivalent tetragonal axes. This dynamic process can be observed by temperature-dependent EPR spectroscopy, where the anisotropic spectrum at low temperatures coalesces into an isotropic spectrum at higher temperatures as the rate of interconversion becomes faster than the EPR timescale.[14][15]

The interplay between the static and dynamic Jahn-Teller effects is influenced by factors such as temperature, pressure, and the nature of the surrounding crystal lattice.[16][17]

The Role of the Counter-ion: The Case of BF₄⁻

The counter-ion in a coordination complex can sometimes influence the degree and nature of the Jahn-Teller distortion through packing effects and hydrogen bonding.[18] In the case of ₂, the tetrafluoroborate anion is generally considered to be weakly coordinating.[11] Its primary role is to provide charge balance. The crystal structure is largely determined by the packing of the [Cu(H₂O)₆]²⁺ cations and the BF₄⁻ anions, stabilized by hydrogen bonds between the coordinated water molecules and the fluorine atoms of the tetrafluoroborate.

Implications and Broader Significance

The study of the Jahn-Teller effect in ₂ and related copper(II) complexes is not merely an academic exercise. This fundamental phenomenon has significant implications in various areas:

-

Bioinorganic Chemistry: Copper-containing proteins are involved in numerous biological processes. The coordination environment and geometry of the copper center, often influenced by Jahn-Teller effects, are crucial for their reactivity and function.

-

Materials Science: The cooperative Jahn-Teller effect, where the distortions of individual complex ions align in a crystal lattice, can lead to structural phase transitions and interesting magnetic and electronic properties in materials.[1]

-

Catalysis: The lability of the axial ligands in Jahn-Teller distorted copper(II) complexes can be exploited in catalysis, as it provides an accessible coordination site for substrate binding.[19][20]

Conclusion

The Jahn-Teller effect in ₂ provides a compelling illustration of the intricate interplay between electronic structure and molecular geometry. Through a combination of theoretical understanding and advanced experimental techniques, a detailed picture of this phenomenon emerges. This knowledge is not only fundamental to our understanding of coordination chemistry but also provides a foundation for the design of new functional materials and the elucidation of complex biological systems.

References

-

Jahn–Teller effect - Wikipedia. [Link]

-

Jahn-Teller Effect - Dalal Institute. [Link]

-

The Jahn-Teller Theorem - The Department of Chemistry, UWI, Mona, Jamaica. [Link]

-

Octahedral complexes of copper(II) undergo structural distortion (Jahn-Te.. - Filo. [Link]

-

Spin-Orbit Vibronic Coupling in Jahn-Teller and Renner Systems. [Link]

-

Explain the Jahn‐Teller distortion in [Cu(H2O)6]2+. Question 2 Deduce the type of hybridiz [Others] - Gauth. [Link]

-

Explain the Jahn-Teller distortion in [Cu(H2O)6]^{2+}. | Homework.Study.com. [Link]

-

(a) Structures of the copper (Cu) complexes: [Cu(H2O)6]²⁺,... - ResearchGate. [Link]

-

Jahn-Teller Distortions - Chemistry LibreTexts. [Link]

-

Structure of Jahn–Teller distorted solvated copper(ii) ions in solution, and in solids with apparently regular octahedral coordination geometry - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Jahn-teller distortions in copper(II) complexes as determined from ESR powder spectra. [Link]

-

[2511.07880] Collective Vibronic Cascade in Cavity-Coupled Jahn-Teller Active Molecules. [Link]

-

Switching the Jahn-Teller Distortion of Copper(II) Compounds - Towards an EPR Reporter Group for Sensor Applications - UKRI's Gateway. [Link]

-

[FREE] Octahedral complexes of copper (II) undergo structural distortion. Which one of the given copper (II) - brainly.com. [Link]

-

Jahn-Teller theorem | chemistry - Britannica. [Link]

-

First Observation of Orthorhombic Jahn-Teller EPR Spectra in Cu(II) doped (NH4)2Cd2(SO4)3 (ACS) Single Crystals. Paper I. [Link]

-

Thinking about Molecules: The Jahn-Teller Theorem - James D Pickering. [Link]

-

(PDF) John-Teller Distortion in Octahedral hexaaquacopper (II) Transition for S=1/2, d9 Metal Complex - ResearchGate. [Link]

-

Dynamic to static Jahn-Teller distortion in the E.P.R. of Cu(II) doped hexaimidazolecadmium(II) nitrate - Taylor & Francis Online. [Link]

-

Jahn–Teller Couplings and Exciton Models Reveal Origins of Chiroptical Activity in Symmetric Cyclic π-Conjugated Systems | Journal of Chemical Theory and Computation - ACS Publications. [Link]

-

Vibronic coupling - Wikipedia. [Link]

-

Structure, EPR / ENDOR and DFT characterisation of a 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F. [Link]

-

Jahn-Teller Distortions in Transition Metal Compounds, and their Importance in Functional Molecular and Inorganic Materials. [Link]

-

Local and cooperative Jahn-Teller interactions of copper(2+) in host lattices with tetragonally compressed octahedra. Spectroscopic and structural investigation of the mixed crystals K(Rb)2Zn1-xCuxF4 | Inorganic Chemistry - ACS Publications. [Link]

-

EPR of two Cu2+ complexes showing dynamic Jahn-Teller effects - ResearchGate. [Link]

-

copper(ii) tetrafluoroborate hexahydrate Cu(BF4)2.6(H2O) - ChemBK. [Link]

-

DFT Study of the Jahn-Teller Effect in Cu(II) Chelate Complexes - SciSpace. [Link]

-

Copper Jahn-Teller Distortion Question : r/chemistry - Reddit. [Link]

-

ChemInform Abstract: Jahn-Teller Distortions in Transition Metal Compounds, and Their Importance in Functional Molecular and Inorganic Materials - ResearchGate. [Link]

-

Jahn-Teller distortions in transition metal compounds, and their importance in functional molecular and inorganic materials - PubMed. [Link]

-

Synthesis and characterization of a Cu14 hydride cluster supported by neutral donor ligands. | Semantic Scholar. [Link]

-

Steric and Electronic Effects Relating to the Cu 2+ Jahn−Teller Distortion in Zn 1- x Cu x Al 2 O 4 Spinels § | Request PDF - ResearchGate. [Link]

-

Dynamic behavior of the Jahn-Teller distorted Cu(H(2)O)(6)(2+) ion in Cu(2+) doped Cs(2)(2) and the crystal structure of the host lattice | Request PDF - ResearchGate. [Link]

-

Copper(II) tetrafluoroborate - Wikipedia. [Link]

-

Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing). [Link]

-

Copper(2+) tetrafluoroborate--water (1/2/6) - PubChem. [Link]

-

Phase Transitions in Crystalline 2. Part I (Me = Mn, Fe, Co, Ni and Zn). [Link]

-

(IUCr) Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons. [Link]

-

Bonding effects and the crystal structures of (NH4)22 and its H2 - UQ eSpace. [Link]

-

Crystal structure of Rb22 as seen along[1]. - ResearchGate. [Link]

Sources

- 1. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Jahn-Teller theorem | chemistry | Britannica [britannica.com]

- 4. The Jahn-Teller Theorem [wwwchem.uwimona.edu.jm]

- 5. gauthmath.com [gauthmath.com]

- 6. homework.study.com [homework.study.com]

- 7. Octahedral complexes of copper(II) undergo structural distortion (Jahn-Te.. [askfilo.com]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure of Jahn–Teller distorted solvated copper(ii) ions in solution, and in solids with apparently regular octahedral coordination geometry - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 12. GtR [gtr.ukri.org]

- 13. research.utwente.nl [research.utwente.nl]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Jahn-Teller distortions in transition metal compounds, and their importance in functional molecular and inorganic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 19. Structure, EPR / ENDOR and DFT characterisation of a [Cu II (en) 2 ](OTf) 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F [pubs.rsc.org]

- 20. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Coordination chemistry of copper(II) tetrafluoroborate with nitrogen-donor ligands

An In-Depth Technical Guide to the Coordination Chemistry of Copper(II) Tetrafluoroborate with Nitrogen-Donor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) tetrafluoroborate, Cu(BF₄)₂, is a versatile and widely utilized precursor in coordination chemistry. Its utility stems from the weakly coordinating nature of the tetrafluoroborate anion (BF₄⁻), which often allows for the facile synthesis of a diverse array of coordination complexes.[1][2] When combined with nitrogen-donor ligands, Cu(BF₄)₂ forms complexes exhibiting a rich variety of structural motifs, electronic properties, and reactivity. These complexes are of significant interest due to their applications in catalysis, materials science, and as models for bioinorganic systems.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and properties of copper(II) tetrafluoroborate complexes with various nitrogen-donor ligands, offering both foundational knowledge and practical insights for researchers in the field.

The choice of the nitrogen-donor ligand is paramount in dictating the final structure and properties of the resulting copper(II) complex. Ligands can range from simple monodentate amines and pyridines to more complex bidentate, tridentate, and macrocyclic systems. The denticity and steric bulk of the ligand, along with the reaction conditions, influence the coordination number and geometry of the copper(II) center, which can adopt geometries such as square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral.[3][5][6] The tetrafluoroborate anion itself can either remain as a non-coordinating counter-ion or participate in weak coordination in the axial positions of the copper(II) center.[5][7]

This guide will delve into the practical aspects of synthesizing these complexes, the key characterization techniques employed to elucidate their structures and properties, and a discussion of their potential applications.

Synthesis of Copper(II) Tetrafluoroborate Complexes with Nitrogen-Donor Ligands

The synthesis of copper(II) tetrafluoroborate complexes with nitrogen-donor ligands is typically achieved through a direct reaction between copper(II) tetrafluoroborate hexahydrate and the desired ligand in a suitable solvent. The choice of solvent is critical and is often dictated by the solubility of the reactants. Common solvents include methanol, ethanol, acetonitrile, and water.

General Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of a copper(II) tetrafluoroborate complex with a generic bidentate nitrogen-donor ligand (N-N).

Materials:

-

This compound (Cu(BF₄)₂·6H₂O)

-

Bidentate nitrogen-donor ligand (e.g., 2,2'-bipyridine, 1,10-phenanthroline)

-

Methanol (or other suitable solvent)

-

Diethyl ether

Procedure:

-

Dissolution of Ligand: Dissolve the bidentate nitrogen-donor ligand (2 mmol) in methanol (20 mL) with gentle heating and stirring.

-

Dissolution of Copper Salt: In a separate flask, dissolve this compound (1 mmol) in methanol (10 mL).

-

Reaction Mixture: Slowly add the methanolic solution of the copper salt to the ligand solution with continuous stirring. A color change is typically observed upon addition, indicating complex formation.[8]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle reflux may be necessary to ensure complete reaction.

-

Crystallization: Reduce the volume of the solvent by slow evaporation. The product can then be precipitated by the addition of diethyl ether. Alternatively, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent over several days.[9]

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold methanol and then diethyl ether, and dry under vacuum.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of copper(II) tetrafluoroborate complexes.

Causality in Synthetic Design

-